molecular formula C16H16N4O B1663652 4-[(1R)-1-Aminoethyl]-N-(1H-pyrrolo[2,3-b]pyridin-4-yl)benzamide CAS No. 199433-58-4

4-[(1R)-1-Aminoethyl]-N-(1H-pyrrolo[2,3-b]pyridin-4-yl)benzamide

Cat. No. B1663652
CAS RN: 199433-58-4
M. Wt: 280.32 g/mol
InChI Key: JTVBXQAYBIJXRP-SNVBAGLBSA-N
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Description

Y-39983 is a selective Rho-associated coiled coil-forming protein kinase inhibitor. It is derived from Y-27632 and is known for its potent inhibition of Rho-associated protein kinase. This compound has been studied extensively for its potential therapeutic applications, particularly in the treatment of glaucoma and ocular hypertension .

Scientific Research Applications

Y-39983 has a wide range of scientific research applications:

Mechanism of Action

Y-39983 exerts its effects by inhibiting Rho-associated protein kinase. This inhibition leads to the relaxation of smooth muscle cells and increased outflow of aqueous humor in the eye, thereby reducing intraocular pressure. The molecular targets of Y-39983 include the Rho-associated protein kinase isoforms ROCK1 and ROCK2. The pathways involved in its mechanism of action include the RhoA/Rho-associated protein kinase signaling pathway, which regulates various cellular behaviors such as cytoskeletal rearrangement and cell motility .

Preparation Methods

The synthesis of Y-39983 involves several steps, starting from commercially available starting materialsThe reaction conditions often involve the use of strong bases and high temperatures to facilitate the formation of the desired product . Industrial production methods for Y-39983 are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production.

Chemical Reactions Analysis

Y-39983 undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the benzamide moiety, using reagents such as alkyl halides or acyl chlorides.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or dimethyl sulfoxide, and catalysts such as palladium on carbon. The major products formed from these reactions depend on the specific conditions and reagents used .

Comparison with Similar Compounds

Y-39983 is often compared with other Rho-associated protein kinase inhibitors such as Y-27632, ripasudil, and netarsudil. Compared to Y-27632, Y-39983 is more potent in inhibiting Rho-associated protein kinase and promoting neurite outgrowth . Ripasudil and netarsudil are also potent inhibitors, but they have different pharmacokinetic profiles and clinical applications. Y-39983’s uniqueness lies in its high potency and selectivity for Rho-associated protein kinase, making it a valuable tool in both research and therapeutic contexts .

Similar Compounds

properties

IUPAC Name

4-[(1R)-1-aminoethyl]-N-(1H-pyrrolo[2,3-b]pyridin-4-yl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O/c1-10(17)11-2-4-12(5-3-11)16(21)20-14-7-9-19-15-13(14)6-8-18-15/h2-10H,17H2,1H3,(H2,18,19,20,21)/t10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTVBXQAYBIJXRP-SNVBAGLBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)C(=O)NC2=C3C=CNC3=NC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC=C(C=C1)C(=O)NC2=C3C=CNC3=NC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50173718
Record name Y-33075
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50173718
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

199433-58-4
Record name Y-33075
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0199433584
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Y-33075
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50173718
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Y-33075
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/00ALI1GAY2
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-[(1R)-1-Aminoethyl]-N-(1H-pyrrolo[2,3-b]pyridin-4-yl)benzamide
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4-[(1R)-1-Aminoethyl]-N-(1H-pyrrolo[2,3-b]pyridin-4-yl)benzamide
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4-[(1R)-1-Aminoethyl]-N-(1H-pyrrolo[2,3-b]pyridin-4-yl)benzamide
Reactant of Route 4
4-[(1R)-1-Aminoethyl]-N-(1H-pyrrolo[2,3-b]pyridin-4-yl)benzamide
Reactant of Route 5
4-[(1R)-1-Aminoethyl]-N-(1H-pyrrolo[2,3-b]pyridin-4-yl)benzamide
Reactant of Route 6
4-[(1R)-1-Aminoethyl]-N-(1H-pyrrolo[2,3-b]pyridin-4-yl)benzamide

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